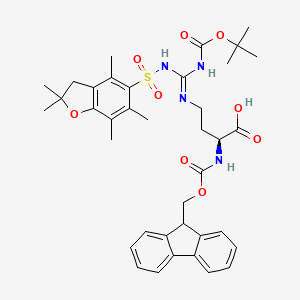

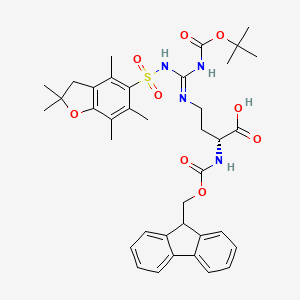

Fmoc-Agb(Pbf,Boc)

描述

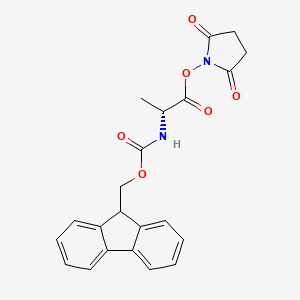

Fmoc-Agb(Pbf,Boc) is a complex molecule used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-Agb(Pbf,Boc) can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH . The synthesis of some peptide sequences can be problematic due to the chemical nature of some amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis

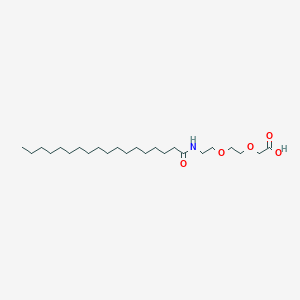

The molecular weight of Fmoc-Agb(Pbf,Boc) is 734.87 g/mol . The IUPAC name is (2S)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .Chemical Reactions Analysis

The synthesis of Fmoc-Agb(Pbf,Boc) involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical and Chemical Properties Analysis

Fmoc-Agb(Pbf,Boc) is a white powder with a melting point greater than 63°C . It should be stored at temperatures less than or equal to -4°C .科学研究应用

肽合成与修饰

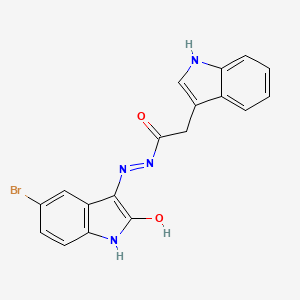

最小化肽合成中的烷基化: Fmoc-Agb(Pbf,Boc) 在肽合成中发挥作用,尤其是在最大程度减少色氨酸烷基化方面。在没有清除剂的情况下,Trp(Boc) 和 Arg(Pbf) 的组合导致在 TFA 处理肽树脂期间的 Trp 烷基化水平极低 (Fields & Fields, 1993)。

肽 α-硫代酯合成: Fmoc-Agb(Pbf,Boc) 在肽 α-硫代酯合成中起着重要作用,这对诸如天然化学连接之类的会聚蛋白合成策略至关重要 (Mende & Seitz, 2011)。

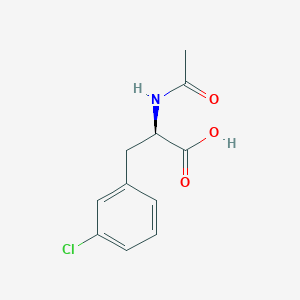

转化为 C 端酯: 该化合物用于将树脂上的肽转化为 C 端酯,在温和条件下保护基团(如 N-Boc 和 Pbf)保持完整 (Turner, Weber, & Lokey, 2010)。

肽合成中的正交结构单元: 与 Fmoc 策略兼容且与 Boc、tBu、Pbf 正交的新型芳基硼酸酯基氨基酸用于合成各种肽模拟物 (Liu 等人,2017)。

水凝胶化和自组装: 包括 Fmoc-Agb(Pbf,Boc) 在内的 Fmoc-三肽在自组装特性方面表现出显着差异,影响着水凝胶的模量和各向异性 (Cheng 等人,2010)。

增强的肽合成技术

改善固相肽合成: Fmoc-Agb(Pbf,Boc) 用于提高固相肽合成的效率,尤其是在环状 RGD 肽和具有空间位阻的氨基酸的背景下 (Yamada 等人,2012), (Roodbeen 等人,2012)。

SPPS 中的环境考虑: 该化合物是固相肽合成 (SPPS) 中绿色 Fmoc 去除方案的一部分,在合成基于肽的药物时减少环境影响 (Přibylka, Krchňák, & Schütznerová, 2020)。

新颖的应用和合成方法

胺封端单分子层: Fmoc-Agb(Pbf,Boc) 衍生物用于碳上的胺封端单分子层的制备和偶联,影响表面化学和材料科学 (Lee 等人,2015)。

N-Fmoc-氨基重氮酮的合成: 该化合物是 α-氨基酸合成 N-Fmoc-氨基重氮酮不可或缺的,证明与各种侧链保护基团兼容 (Siciliano 等人,2012)。

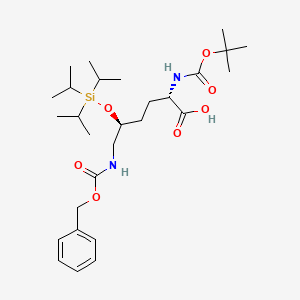

肽核酸单体: 它有助于合成 Fmoc/Boc 保护的肽核酸单体,为固相合成中遇到的溶解度问题提供了解决方案 (Browne, Langford, & Abbott, 2012)。

作用机制

安全和危害

未来方向

The field of peptide synthesis is continually advancing. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)